molecular formula C17H20ClN5O3S2 B2450321 2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-68-5

2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No. B2450321
M. Wt: 441.95
InChI Key: HYAFTYGPZQJBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C17H20ClN5O3S2 and its molecular weight is 441.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel 1,3,4-thiadiazole amide compounds, including those containing piperazine, have been synthesized for various biological activities. For instance, some compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).

Clinical Candidate Discovery

  • Certain derivatives, like K-604, have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This suggests potential therapeutic applications, especially in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antileishmanial Activity

  • Some 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown significant antileishmanial activity, particularly against Leishmania major. These compounds offer potential as new antileishmanial agents (Tahghighi et al., 2011).

Anti-Helicobacter pylori Activity

  • Derivatives with piperazinyl functionality have shown strong inhibitory activity against Helicobacter pylori strains, suggesting potential use in treating H. pylori infections (Moshafi et al., 2011).

Antibacterial Activity

  • Some derivatives, such as N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone, have shown good antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Foroumadi et al., 2007).

properties

IUPAC Name

2-[[5-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3S2/c1-19-14(24)10-27-17-21-20-16(28-17)23-7-5-22(6-8-23)15(25)12-9-11(18)3-4-13(12)26-2/h3-4,9H,5-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFTYGPZQJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

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